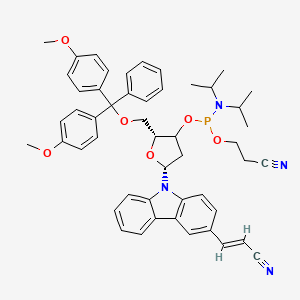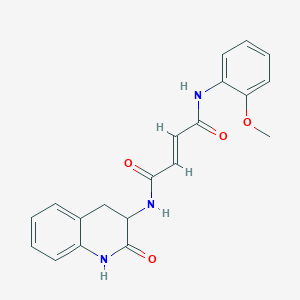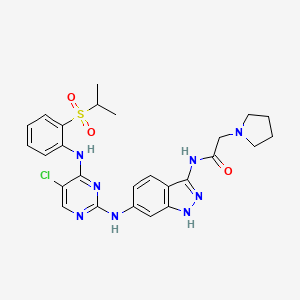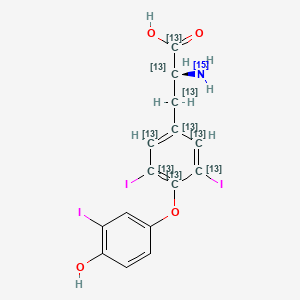
Liothyronine-13C9,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liothyronine-13C9,15N, also known as Triiodothyronine-13C9,15N, is a stable isotope-labeled form of liothyronine. Liothyronine is an active thyroid hormone that plays a crucial role in regulating metabolism, growth, and development. The stable isotopes carbon-13 and nitrogen-15 are incorporated into the molecular structure of liothyronine, making it useful for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine-13C9,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the liothyronine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical synthesis techniques to achieve the desired isotopic labeling. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Liothyronine-13C9,15N undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of liothyronine .
Aplicaciones Científicas De Investigación
Liothyronine-13C9,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving thyroid hormones.
Biology: Employed in studies of thyroid hormone receptor interactions and their effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of thyroid hormones in the body.
Industry: Applied in the development of new diagnostic tools and therapeutic agents targeting thyroid-related disorders .
Mecanismo De Acción
Liothyronine-13C9,15N exerts its effects by mimicking the action of natural liothyronine. It binds to thyroid hormone receptors (TRα and TRβ) in the nucleus of target cells, leading to the activation of specific genes involved in metabolism, growth, and development. This binding controls DNA transcription and protein synthesis, resulting in the physiological effects of thyroid hormones .
Comparación Con Compuestos Similares
Similar Compounds
Levothyroxine-13C9,15N: Another stable isotope-labeled thyroid hormone used in similar research applications.
L-Tyrosine-13C9,15N: A stable isotope-labeled amino acid used in metabolic studies and protein quantification.
Uniqueness
Liothyronine-13C9,15N is unique due to its specific isotopic labeling, which allows for precise tracking and quantification in metabolic studies. Its high affinity for thyroid hormone receptors makes it a valuable tool for investigating thyroid hormone-related pathways and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C15H12I3NO4 |
|---|---|
Peso molecular |
660.90 g/mol |
Nombre IUPAC |
(2S)-2-(15N)azanyl-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,5+1,7+1,10+1,11+1,12+1,14+1,15+1,19+1 |
Clave InChI |
AUYYCJSJGJYCDS-NUJJHJONSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)[13CH2][13C@@H]([13C](=O)O)[15NH2])I)I)O |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]thio-L-phenylalanylglycine](/img/structure/B15140379.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)

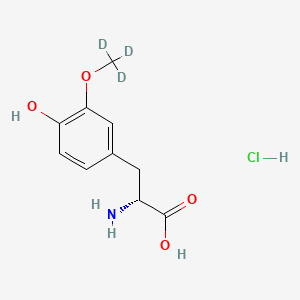
![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)

![(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B15140423.png)
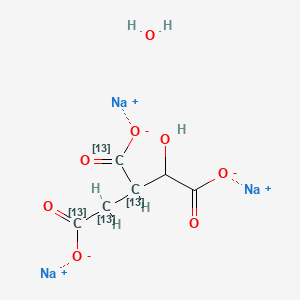
![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-4-methyloxolan-3-ol](/img/structure/B15140432.png)
